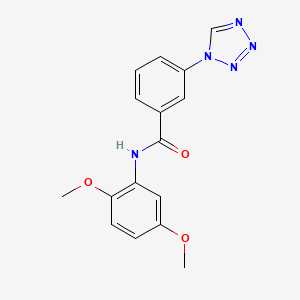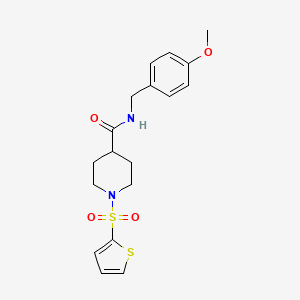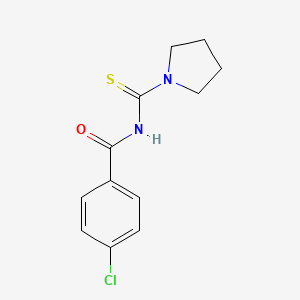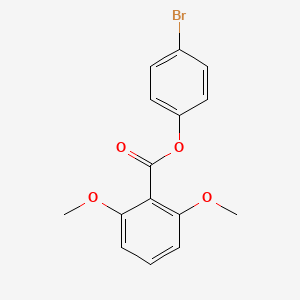
N-(2-fluorophenyl)-N'-(2-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-N'-(2-phenoxyphenyl)thiourea (also known as FPPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. FPPT belongs to the class of thiourea derivatives, which are known for their diverse biological and pharmacological activities.
作用机制
The mechanism of action of FPPT is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. FPPT has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival and proliferation. FPPT has also been shown to inhibit the expression of various oncogenes and tumor suppressor genes, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
FPPT has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell migration and invasion. FPPT has also been shown to modulate the expression of various cytokines and growth factors, which are involved in the regulation of immune responses and inflammation.
实验室实验的优点和局限性
One of the main advantages of using FPPT in lab experiments is its potent antitumor activity against various types of cancer cells. FPPT has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using FPPT in lab experiments is its relatively low solubility in water, which can limit its use in certain applications.
未来方向
There are several future directions for research on FPPT, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in other fields such as agriculture and materials science, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to determine the optimal dosage and administration of FPPT for therapeutic use in humans.
合成方法
FPPT can be synthesized through a simple one-pot reaction between 2-fluoroaniline and 2-phenoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified through recrystallization.
科学研究应用
FPPT has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and other diseases. Studies have shown that FPPT exhibits potent antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. FPPT has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
1-(2-fluorophenyl)-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS/c20-15-10-4-5-11-16(15)21-19(24)22-17-12-6-7-13-18(17)23-14-8-2-1-3-9-14/h1-13H,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMHJPVBRGWBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-phenoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5761635.png)

![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![4-bromo-N-(4-ethoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5761651.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)

![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)



![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)